4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15957770
InChI: InChI=1S/C7H6BrN3O/c1-12-7-5-4(10-11-7)2-3-9-6(5)8/h2-3H,1H3,(H,10,11)
SMILES:
Molecular Formula: C7H6BrN3O
Molecular Weight: 228.05 g/mol

4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine

CAS No.:

Cat. No.: VC15957770

Molecular Formula: C7H6BrN3O

Molecular Weight: 228.05 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine -

Specification

Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
IUPAC Name 4-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
Standard InChI InChI=1S/C7H6BrN3O/c1-12-7-5-4(10-11-7)2-3-9-6(5)8/h2-3H,1H3,(H,10,11)
Standard InChI Key JFVUIJXEBSDDHE-UHFFFAOYSA-N
Canonical SMILES COC1=NNC2=C1C(=NC=C2)Br

Introduction

4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazolo-pyridine family, characterized by a pyrazolo[4,3-c]pyridine core with a bromine atom at the fourth position and a methoxy group at the third position.

Synthesis Methods

The synthesis of 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. A common method includes the reaction of 3-bromo-4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide under reflux conditions. Industrial settings often employ continuous flow reactors to optimize yield and purity by controlling reaction conditions precisely.

Biological Activities and Applications

Research indicates that 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine exhibits promising biological activities, including potential as an antimicrobial agent and anticancer properties. It interacts with various molecular targets, particularly kinases involved in cell proliferation pathways, suggesting its utility as a lead compound in drug discovery efforts.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine, including:

Compound NameStructure TypeKey Differences
3-Bromo-1H-pyrazolo[3,4-c]pyridineSimilar structureLacks the methoxy group at the fourth position
4-Bromo-1H-pyrazoleContains bromineLacks the fused pyridine ring
1H-Pyrazolo[3,4-b]pyridinesDifferent isomeric formVaries in potential biological activities

Research Findings and Future Directions

The unique combination of bromine and methoxy groups in 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine confers distinct chemical reactivity and biological activity, making it a versatile scaffold in medicinal chemistry. Further research is needed to fully explore its therapeutic potential, particularly in cancer treatment and antimicrobial applications.

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